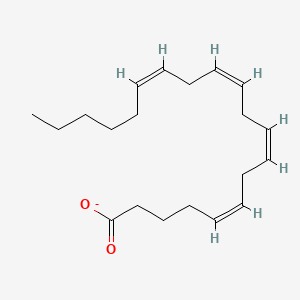

Arachidonate

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C20H31O2- |

|---|---|

分子量 |

303.5 g/mol |

IUPAC名 |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12-,16-15- |

InChIキー |

YZXBAPSDXZZRGB-DOFZRALJSA-M |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-] |

異性体SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-] |

正規SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

The Lipoxygenase Pathway in Arachidonate Breakdown: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lipoxygenase (LOX) pathway, a critical route in the metabolism of arachidonic acid (AA). This pathway generates a diverse array of potent lipid signaling molecules, collectively known as eicosanoids, which are pivotal in mediating inflammatory responses, immune regulation, and various pathophysiological processes. This document details the core enzymatic steps, summarizes key quantitative data, and provides established experimental protocols relevant to researchers in academia and the pharmaceutical industry.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid, is a key constituent of the phospholipids that make up cellular membranes. In response to a multitude of physiological and pathological stimuli, AA is liberated from the membrane, primarily by the action of phospholipase A2 (PLA2). Once free, AA serves as a substrate for three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes.

-

Lipoxygenase (LOX) Pathway: Generates leukotrienes, hydroxyeicosatetraenoic acids (HETEs), and lipoxins.

-

Cytochrome P450 (CYP) Pathway: Forms epoxyeicosatrienoic acids (EETs) and additional HETEs.

This guide focuses exclusively on the lipoxygenase pathway, which is integral to inflammation, host defense, and the pathogenesis of diseases such as asthma, cardiovascular disease, and cancer.

The Lipoxygenase (LOX) Enzyme Family

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. In humans, the primary LOX enzymes are classified based on the position of oxygen insertion on the arachidonic acid backbone.

-

5-Lipoxygenase (5-LOX): Predominantly expressed in leukocytes (neutrophils, eosinophils, monocytes/macrophages, mast cells, and B-lymphocytes), 5-LOX is the key enzyme in the biosynthesis of leukotrienes.

-

12-Lipoxygenase (12-LOX): Found in platelets and skin, this enzyme is responsible for producing 12-HETE. Different isoforms exist, including the platelet-type (ALOX12) and the epidermis-type (ALOX12B).

-

15-Lipoxygenase (15-LOX): This group includes two main isoforms. 15-LOX-1 is found in reticulocytes, eosinophils, and airway epithelial cells and is involved in producing 15-HETE and the anti-inflammatory lipoxins. 15-LOX-2 is expressed in epithelial tissues like the prostate, lung, and skin.

The 5-Lipoxygenase (5-LOX) Pathway and Leukotriene Synthesis

The 5-LOX pathway is a multi-step process initiated by cellular stimuli that increase intracellular calcium levels. This pathway requires the action of a critical accessory protein, the 5-Lipoxygenase-Activating Protein (FLAP), which is an integral nuclear membrane protein that binds AA and presents it to 5-LOX.

The key steps are:

-

Oxygenation: 5-LOX catalyzes the insertion of oxygen at the C-5 position of arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE) .

-

Dehydration: 5-LOX then acts as a dehydratase, converting 5-HPETE into the unstable epoxide, Leukotriene A4 (LTA4) .

-

LTA4 Metabolism: LTA4 is a crucial branching point and can be metabolized via two distinct routes:

-

Formation of LTB4: In neutrophils and other cells expressing LTA4 hydrolase, LTA4 is hydrolyzed to form Leukotriene B4 (LTB4) , a potent chemoattractant for leukocytes.

-

Formation of Cysteinyl Leukotrienes (cys-LTs): In cells like mast cells and eosinophils, LTC4 synthase conjugates LTA4 with glutathione to form Leukotriene C4 (LTC4) . LTC4 is subsequently exported from the cell and metabolized extracellularly to LTD4 and LTE4 . Collectively, LTC4, LTD4, and LTE4 are known as the cysteinyl leukotrienes, which are potent bronchoconstrictors and increase vascular permeability.

-

An In-depth Technical Guide to the Cytochrome P450 Pathway and Arachidonic Acid Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolism of arachidonic acid (AA) by cytochrome P450 (CYP) enzymes represents a critical signaling axis, often referred to as the "third pathway" of eicosanoid biosynthesis. This pathway generates a diverse array of bioactive lipid mediators that play pivotal roles in regulating physiological and pathophysiological processes, particularly within the cardiovascular and renal systems. Unlike the well-known cyclooxygenase (COX) and lipoxygenase (LOX) pathways, the CYP pathway produces epoxides and hydroxylated derivatives with often opposing biological effects. Understanding the intricate details of this pathway, from the specific enzymes involved to the functional consequences of its metabolites, is paramount for identifying novel therapeutic targets for a range of diseases, including hypertension, inflammation, and cancer. This guide provides a comprehensive technical overview of the core components of the CYP-AA pathway, detailed experimental methodologies for its investigation, and quantitative data to support research and development endeavors.

Core Concepts of the Cytochrome P450-Arachidonic Acid Pathway

Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is released from the cell membrane phospholipids by the action of phospholipase A₂ (cPLA₂).[1] Once liberated, AA serves as a substrate for three major enzymatic pathways. The CYP pathway primarily catalyzes two types of reactions: NADPH-dependent olefin epoxidation and hydroxylation.[2]

Epoxygenase Pathway

CYP epoxygenases, predominantly members of the CYP2C and CYP2J subfamilies in humans, metabolize AA by inserting an oxygen atom across one of its four double bonds.[3][4] This results in the formation of four regioisomeric epoxyeicosatrienoic acids (EETs):

-

5,6-EET

-

8,9-EET

-

11,12-EET

-

14,15-EET

These EETs are potent signaling molecules with generally protective functions. They are known to be endothelium-derived hyperpolarizing factors (EDHFs), causing vasodilation by activating large-conductance Ca²⁺-activated K⁺ (BKCa) channels on vascular smooth muscle cells.[5][6] Beyond their effects on vascular tone, EETs exhibit anti-inflammatory, pro-angiogenic, and anti-apoptotic properties.[1][6]

Hydroxylase Pathway

CYP hydroxylases, primarily from the CYP4A and CYP4F families, catalyze the hydroxylation of AA at the omega (ω) or ω-1 positions.[7] The major product of this reaction is 20-hydroxyeicosatetraenoic acid (20-HETE).[7] In contrast to EETs, 20-HETE is a potent vasoconstrictor.[6] It exerts this effect by inhibiting BKCa channels in vascular smooth muscle, leading to depolarization and increased calcium influx.[1] 20-HETE is also implicated in promoting inflammation, cell proliferation, and angiogenesis, and its dysregulation is associated with hypertension and vascular dysfunction.[1][8]

The Role of Soluble Epoxide Hydrolase (sEH)

The biological activity of EETs is tightly regulated by their rapid metabolism. The primary route of EET inactivation is hydrolysis of the epoxide moiety to form the corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[9] This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[9] The critical role of sEH in controlling the bioavailability of EETs has made it a significant therapeutic target. Inhibition of sEH increases the levels of protective EETs, thereby enhancing their vasodilatory and anti-inflammatory effects.

Below is a diagram illustrating the major metabolic fates of arachidonic acid via the Cytochrome P450 pathway.

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes and metabolites of the CYP-AA pathway. These values are essential for designing experiments and interpreting results in drug development and metabolic research.

Enzyme Kinetic Parameters for Human CYPs

The kinetics of AA metabolism can vary significantly between CYP isoforms. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). Atypical kinetics, such as substrate inhibition, are also observed, characterized by a substrate inhibition constant (Kₛ).

| Enzyme | Metabolite(s) Formed | Kₘ (µM) | Vₘₐₓ (min⁻¹) or Turnover (pmol/min/pmol CYP) | Kₛ (µM) | Reference(s) |

| CYP4F2 | 20-HETE | 24 | 7.4 min⁻¹ | N/A | [2] |

| CYP4A11 | 20-HETE | 228 | 49.1 min⁻¹ | N/A | [2] |

| CYP2J2 | 14,15-EET | N/A (Substrate Inhibition) | N/A | 31 | [10] |

| CYP2C8 | 14,15-EET + 11,12-EET | 19.3 ± 2.6 | 108.6 ± 5.6 pmol/min/pmol | <5 | [8][11] |

| CYP2C9 | 14,15-EET + 11,12-EET + 8,9-EET | 27.9 ± 3.3 | 31.6 ± 1.2 pmol/min/pmol | N/A | [8] |

N/A: Not applicable or not reported. Kinetic parameters can vary based on the experimental system (e.g., reconstituted enzymes vs. microsomes).

Regioselectivity of Human CYP Epoxygenases

Different CYP epoxygenases produce a distinct profile of EET regioisomers. This selectivity is crucial as the biological activities of the EET isomers can differ.

| Enzyme | 14,15-EET (%) | 11,12-EET (%) | 8,9-EET (%) | 5,6-EET (%) | Reference(s) |

| CYP2C8 | ~56 | ~44 | Not Formed | Not Formed | [5] |

| CYP2C9 | ~61 | ~26 | ~13 | Not Formed | [5] |

| CYP2J2 | Major Product | Major Product | Formed | Formed | [2][12] |

Percentages are calculated from reported ratios. CYP2J2 is known to produce all four regioisomers, though the exact ratios can vary.

Physiological Concentrations of Metabolites

The concentrations of EETs and 20-HETE in biological fluids and tissues are typically low, reflecting their roles as potent, locally acting signaling molecules.

| Metabolite | Matrix | Concentration Range | Reference(s) |

| Total EETs | Human Plasma | 11.9 ± 5.9 nmol/L | [13] |

| 14,15-EET | Human Plasma | 6.1 ± 3.7 nmol/L | [13] |

| 14,15-EET | Human Plasma | 91.3 ± 25.7 ng/mL (~285 nM) | [6] |

| 14,15-DHET | Human Plasma | 10.58 ± 2.06 ng/mL (~31 nM) | [6] |

| 20-HETE | Human Urine | Influenced by diet and disease state | [14] |

*Note: There can be significant variability in reported concentrations due to differences in analytical methods (e.g., ELISA vs. LC-MS/MS) and sample handling.

Dose-Response Data for Vasodilation

EETs are extremely potent vasodilators, particularly in the microcirculation. Their effects are often measured as the concentration required to produce 50% of the maximal response (EC₅₀).

| Metabolite | Vascular Bed | EC₅₀ (log[M]) | Reference(s) |

| EETs | Canine Coronary Arterioles | -12.7 to -10.1 | [15] |

| DHETs | Canine Coronary Arterioles | -15.8 to -13.1 | [15] |

Signaling Pathways

The opposing biological effects of EETs and 20-HETE are mediated through distinct downstream signaling cascades.

EET Signaling

EETs can signal through both receptor-dependent and independent mechanisms. While a specific high-affinity G-protein coupled receptor (GPCR) for EETs has remained elusive, GPR40 has been suggested as a potential candidate.[3] A key mechanism of EET action involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream pathways including the Phosphatidylinositol 3-kinase (PI3K)/AKT and Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell proliferation, survival, and angiogenesis.[16][17]

20-HETE Signaling

20-HETE exerts its effects in vascular smooth muscle cells (VSMCs) through multiple signaling pathways. A recently identified receptor for 20-HETE is the G-protein coupled receptor GPR75.[18] Activation of GPR75 can lead to Protein Kinase C (PKC) activation.[18] 20-HETE is also known to stimulate the Mitogen-Activated Protein Kinase (MAPK) and Rho-kinase pathways.[8][19] These cascades converge to inhibit BKCa channels, leading to vasoconstriction, and also promote cell migration and proliferation.[8][18]

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. Eicosanoids in human heart failure: pilot study of plasma epoxyeicosatrienoic and dihydroxyeicosatrienoic acid levels [archivesofmedicalscience.com]

- 7. en.wikipedia.org [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9. | Semantic Scholar [semanticscholar.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of Arachidonic Acid in Governing Membrane Fluidity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA), a C20:4 polyunsaturated omega-6 fatty acid, is a fundamental constituent of cellular membranes, playing a critical role far beyond its structural capacity. Its unique biochemical properties, characterized by four cis double bonds, imbue membranes with essential fluidity and flexibility, profoundly influencing the function of membrane-associated proteins and cellular signaling cascades. This technical guide provides a comprehensive examination of the function of arachidonic acid in membrane fluidity, intended for researchers, scientists, and drug development professionals. We will delve into the biophysical impact of arachidonic acid on the lipid bilayer, present quantitative data from key experimental findings, provide detailed experimental protocols for the assessment of membrane fluidity and lipid composition, and visualize the intricate signaling pathways involving arachidonic acid.

Introduction: The Dynamic Nature of Cellular Membranes

Cellular membranes are not static structures but rather dynamic, fluid mosaics of lipids and proteins that are in constant motion. This fluidity is paramount for a vast array of cellular processes, including signal transduction, ion transport, and membrane trafficking. The composition of fatty acyl chains within the membrane phospholipids is a primary determinant of this fluidity. Saturated fatty acids, with their straight hydrocarbon chains, can pack tightly, leading to a more rigid membrane. In contrast, unsaturated fatty acids, with their bent conformations due to the presence of double bonds, introduce disorder and increase the spacing between lipid molecules, thereby enhancing membrane fluidity.[1]

Arachidonic acid, with its four cis double bonds, is a potent modulator of membrane fluidity.[1][2] It is predominantly found esterified at the sn-2 position of membrane phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI).[1][3] The concentration of arachidonic acid in cellular membranes can be substantial, accounting for up to 25% of the phospholipid fatty acids in cells like platelets, mononuclear cells, neutrophils, and in tissues such as the liver, brain, and muscle.[1] This enrichment underscores its significance in maintaining the physiological functions of these cells and tissues.

Biophysical Impact of Arachidonic Acid on the Lipid Bilayer

The incorporation of arachidonic acid into membrane phospholipids has a profound effect on the physical properties of the lipid bilayer. The four cis double bonds introduce significant kinks in the acyl chain, disrupting the ordered packing of neighboring phospholipid molecules.[1][2] This disruption leads to an increase in the average area per lipid molecule and a decrease in the thickness of the membrane, collectively resulting in a more fluid membrane state.

This increase in fluidity has several important functional consequences:

-

Enhanced Lateral Diffusion: The increased free volume within the lipid bilayer facilitates the lateral movement of both lipids and embedded proteins. This is crucial for processes that rely on the collision and interaction of membrane components, such as receptor dimerization and enzyme activation.

-

Increased Permeability: The less tightly packed lipid bilayer exhibits increased permeability to water and small solutes.[1]

-

Modulation of Membrane Protein Function: The fluidity of the lipid environment can directly influence the conformational state and activity of membrane proteins, including ion channels, receptors, and enzymes.[1]

-

Formation of Lipid Rafts: Contrary to its fluidizing effect in the bulk membrane, arachidonic acid is also found to be enriched in specialized membrane microdomains known as lipid rafts.[4][5] These domains are typically enriched in cholesterol and sphingolipids and are involved in signal transduction. The presence of arachidonic acid in these domains suggests a complex role in organizing and modulating signaling platforms.

Quantitative Data on Arachidonic Acid and Membrane Fluidity

The effect of arachidonic acid on membrane fluidity has been quantified using various biophysical techniques. Below are tables summarizing key findings from the literature.

Table 1: Effect of Arachidonic Acid on Membrane Fluidity as Measured by Fluorescence Anisotropy

| Cell/System Type | Probe | Parameter Measured | Effect of Arachidonic Acid | Reference |

| Cerebromicrovascular Endothelial Cells | DPH | Fluorescence Anisotropy (r) | Decreased anisotropy, indicating increased membrane fluidity. | [6] |

| Vascular Smooth Muscle Cells | DPH | Fluorescence Anisotropy (r) | Decreased anisotropy (increased fluidity) in a concentration-dependent manner (1 to 200 µmol/L). | [7] |

| Human Umbilical Vein Endothelial Cells | DPH | Fluorescence Anisotropy (r) | Decreased anisotropy (increased fluidity). | [7] |

DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe that partitions into the hydrophobic core of the lipid bilayer. Its fluorescence anisotropy is inversely proportional to the rotational freedom of the probe, and thus to membrane fluidity.

Table 2: Effect of Arachidonic Acid Supplementation on Membrane Fluidity as Measured by FRAP

| Animal Model/Cell Type | Parameter Measured | Observation | Reference |

| Hippocampal Neurons (Senescent Rats) | Diffusion Constant (D) | Dietary AA supplementation restored the diffusion constant to levels comparable to young control animals, indicating increased fluidity. | [8] |

| Hippocampal Neurons (Senescent Rats) | Time Constant (τ) | Dietary AA supplementation restored the time constant to levels comparable to young control animals. | [8] |

| Hippocampal Neurons (Senescent Rats) | Mobile Fraction (Mf) | The mobile fraction of proteins remained smaller than in young controls, suggesting some persistent age-related changes. | [8] |

Fluorescence Recovery After Photobleaching (FRAP) measures the lateral mobility of fluorescently labeled molecules in a membrane. A higher diffusion coefficient (D) and a shorter time constant (τ) for recovery indicate greater membrane fluidity.

Table 3: Arachidonic Acid Content in Lipid Rafts

| Cell Line | Method | Key Finding | Reference |

| Human Epidermoid Carcinoma A431 cells | ESI/MS | Lipid rafts are enriched in plasmenylethanolamines, particularly those containing arachidonic acid. | [4] |

Electrospray Ionization Mass Spectrometry (ESI/MS) allows for the detailed quantitative analysis of lipid species in isolated membrane fractions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying the effects of arachidonic acid on membrane fluidity.

Measurement of Membrane Fluidity using Fluorescence Anisotropy with DPH

Objective: To quantify the fluidity of a cell membrane or lipid vesicle suspension.

Principle: DPH is a hydrophobic fluorescent probe that intercalates into the lipid bilayer. The extent of its rotational motion, which is restricted by the viscosity of its microenvironment, is measured by steady-state fluorescence anisotropy. A lower anisotropy value corresponds to higher membrane fluidity.

Materials:

-

Cells or lipid vesicles of interest

-

1,6-diphenyl-1,3,5-hexatriene (DPH) (stock solution in tetrahydrofuran)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Spectrofluorometer with polarization filters

Protocol:

-

Cell/Vesicle Preparation:

-

For suspension cells, wash and resuspend in PBS to a concentration of approximately 1 x 10^6 cells/mL.

-

For adherent cells, grow on coverslips to the desired confluency.

-

For lipid vesicles, prepare by standard methods (e.g., extrusion, sonication).

-

-

DPH Labeling:

-

Prepare a 2 µM DPH working solution in PBS from the stock solution. It is crucial to vortex the solution vigorously to disperse the hydrophobic probe.

-

Add the DPH working solution to the cell/vesicle suspension to a final concentration of 1-2 µM.

-

Incubate for 30-60 minutes at the desired temperature in the dark to allow for partitioning of the probe into the membranes.

-

-

Fluorescence Anisotropy Measurement:

-

Transfer the labeled sample to a quartz cuvette.

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm on the spectrofluorometer.[9]

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).

-

-

Calculation of Anisotropy (r):

-

Calculate the grating correction factor (G-factor): G = I_HV / I_HH.

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Measurement of Protein Mobility using Fluorescence Recovery After Photobleaching (FRAP)

Objective: To measure the lateral diffusion of fluorescently labeled proteins within a cell membrane.

Principle: A specific region of interest (ROI) on a fluorescently labeled cell is irreversibly photobleached using a high-intensity laser. The subsequent recovery of fluorescence in the bleached area, due to the movement of unbleached fluorophores from the surrounding membrane, is monitored over time. The rate of recovery and the extent of recovery provide information about the mobile fraction and the diffusion coefficient of the labeled molecules.

Materials:

-

Cells expressing a fluorescently tagged membrane protein (e.g., GFP-fusion protein).

-

Confocal laser scanning microscope with a high-power laser for bleaching.

-

Image analysis software.

Protocol:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

-

-

Image Acquisition Setup:

-

Place the sample on the microscope stage and bring the cells into focus.

-

Select a cell with uniform fluorescence expression on the membrane.

-

Define a region of interest (ROI) for photobleaching (e.g., a circular or rectangular area).

-

-

Pre-bleach Imaging:

-

Acquire a few images (5-10 frames) of the ROI using low laser power to establish the baseline fluorescence intensity.

-

-

Photobleaching:

-

Irradiate the ROI with a high-intensity laser pulse to bleach the fluorophores. The duration and intensity of the bleach pulse should be optimized to achieve approximately 50-70% reduction in fluorescence.

-

-

Post-bleach Imaging:

-

Immediately after bleaching, acquire a time-lapse series of images of the ROI at a high frame rate initially, which can be gradually reduced as the recovery slows down.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the bleached ROI for each time point.

-

Correct for photobleaching during image acquisition by monitoring the fluorescence intensity of a non-bleached region in the same cell.

-

Normalize the fluorescence recovery curve to the pre-bleach intensity.

-

Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

-

Lipid Extraction and Analysis by Mass Spectrometry

Objective: To determine the fatty acid composition of membrane phospholipids, including the abundance of arachidonic acid.

Principle: Lipids are extracted from cells or tissues using organic solvents. The different lipid classes can then be separated by chromatography and analyzed by mass spectrometry to identify and quantify individual fatty acid species.

Materials:

-

Cells or tissue sample

-

Chloroform, Methanol, Water (HPLC grade)

-

Internal standards (e.g., deuterated arachidonic acid)

-

Nitrogen or argon gas for solvent evaporation

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (e.g., ESI-Q-TOF MS)

Protocol (Modified Bligh-Dyer Extraction): [10]

-

Sample Homogenization:

-

Homogenize the cell pellet or tissue sample in a mixture of chloroform:methanol (1:2, v/v).[10]

-

-

Phase Separation:

-

Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

-

Lipid Extraction:

-

Carefully collect the lower organic phase, which contains the lipids.

-

Repeat the extraction of the upper aqueous phase with chloroform to maximize lipid recovery.

-

Combine the organic phases.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the combined organic phases under a stream of nitrogen or argon gas.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in a suitable solvent for chromatographic separation (e.g., methanol/chloroform).

-

-

Mass Spectrometry Analysis:

-

Inject the lipid extract into the HPLC-MS system.

-

Separate the different lipid classes using a suitable chromatography column and gradient.

-

Identify and quantify the fatty acid composition of the phospholipids based on their mass-to-charge ratio and fragmentation patterns, using internal standards for accurate quantification.

-

Signaling Pathways and Logical Relationships

Arachidonic acid is not only a structural component of membranes but also a precursor to a vast array of potent signaling molecules called eicosanoids. The release of arachidonic acid from membrane phospholipids is a tightly regulated process that initiates these signaling cascades.

Arachidonic Acid Release from the Membrane

The primary mechanism for the release of arachidonic acid is the hydrolysis of the sn-2 ester bond of membrane phospholipids by phospholipase A2 (PLA2) enzymes.[11][12] This process is a critical control point in eicosanoid biosynthesis.

Caption: Release of arachidonic acid from membrane phospholipids by cPLA₂.

Metabolism of Arachidonic Acid

Once released, free arachidonic acid is rapidly metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[13][14] The products of these pathways, the eicosanoids, have diverse and potent biological activities.

Caption: Major metabolic pathways of arachidonic acid.

Logical Workflow: From Arachidonic Acid to Cellular Function

The incorporation of arachidonic acid into membranes initiates a cascade of events that ultimately impacts cellular function. This logical workflow illustrates the key cause-and-effect relationships.

Caption: Workflow of arachidonic acid's effect on cellular function.

Conclusion

Arachidonic acid is a multifaceted molecule that is integral to the structure and function of cellular membranes. Its presence is a key determinant of membrane fluidity, which in turn governs a wide range of cellular processes. The ability to accurately measure changes in membrane fluidity and lipid composition is crucial for understanding the roles of arachidonic acid in both health and disease. Furthermore, the signaling pathways initiated by the release and metabolism of arachidonic acid are critical targets for therapeutic intervention in a variety of inflammatory and other disorders. This guide provides a foundational understanding of these complex processes and offers practical methodologies for their investigation, thereby serving as a valuable resource for researchers and professionals in the fields of cell biology, biochemistry, and drug development.

References

- 1. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Arachidonic acid as a bioactive molecule [jci.org]

- 3. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 4. Lipid rafts are enriched in arachidonic acid and plasmenylethanolamine and their composition is independent of caveolin-1 expression: a quantitative electrospray ionization/mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Effect of arachidonic acid on cultured cerebromicrovascular endothelium: permeability, lipid peroxidation and membrane "fluidity" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of arachidonic acid release and membrane fluidity by albumin in vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arachidonic acid preserves hippocampal neuron membrane fluidity in senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

The Arachidonate Cascade and Eicosanoid Production: A Technical Guide for Researchers

An in-depth exploration of the enzymatic pathways, signaling molecules, and experimental methodologies central to inflammation, immunity, and therapeutic development.

Introduction

The arachidonate cascade represents a pivotal signaling platform in mammalian biology, orchestrating a diverse array of physiological and pathological processes. At its core, this intricate network of enzymatic reactions metabolizes arachidonic acid and other polyunsaturated fatty acids into a class of potent lipid mediators known as eicosanoids. These signaling molecules, which include prostaglandins, thromboxanes, leukotrienes, and lipoxins, are fundamental to inflammation, immune responses, pain perception, and cardiovascular homeostasis.[1][2] For researchers and drug development professionals, a comprehensive understanding of this cascade is paramount for identifying novel therapeutic targets and developing next-generation anti-inflammatory and immunomodulatory agents. This technical guide provides a detailed overview of the core enzymatic pathways, presents key quantitative data, outlines essential experimental protocols, and visualizes the intricate relationships within the this compound cascade.

I. The this compound Cascade: Core Enzymatic Pathways

The journey from membrane-bound arachidonic acid to bioactive eicosanoids is governed by three primary enzymatic pathways: the Cyclooxygenase (COX) pathway, the Lipoxygenase (LOX) pathway, and the Cytochrome P450 (CYP) pathway. Each pathway is initiated by the liberation of arachidonic acid from the sn-2 position of membrane phospholipids, a rate-limiting step catalyzed by phospholipase A2 (PLA2) enzymes.[3]

The Cyclooxygenase (COX) Pathway

The COX pathway is responsible for the synthesis of prostanoids, a group that includes prostaglandins (PGs), prostacyclin (PGI2), and thromboxanes (TXs).[4] This pathway is initiated by the bifunctional enzyme prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX). Two major isoforms of this enzyme exist: COX-1 and COX-2.[5] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5]

The COX enzyme catalyzes the conversion of arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2). PGH2 then serves as a common substrate for a variety of downstream synthases that generate the specific prostanoids in a cell- and tissue-specific manner.[5]

-

Prostaglandin Synthases:

-

Prostaglandin E Synthase (PGES): Converts PGH2 to PGE2, a potent mediator of inflammation, pain, and fever.[6]

-

Prostaglandin D Synthase (PGDS): Converts PGH2 to PGD2, which is involved in allergic responses and sleep regulation.

-

Prostaglandin F Synthase (PGFS): Converts PGH2 to PGF2α, a key player in reproductive processes.[6]

-

Prostacyclin Synthase (PGIS): Converts PGH2 to prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.

-

-

Thromboxane Synthase (TXAS): Converts PGH2 to thromboxane A2 (TXA2), a powerful vasoconstrictor and promoter of platelet aggregation.[7]

digraph "Cyclooxygenase Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=vee, penwidth=1.5];

// Nodes

AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

COX1_2 [label="COX-1 / COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"];

PGES [label="PGES", fillcolor="#34A853", fontcolor="#FFFFFF"];

PGDS [label="PGDS", fillcolor="#34A853", fontcolor="#FFFFFF"];

PGFS [label="PGFS", fillcolor="#34A853", fontcolor="#FFFFFF"];

PGIS [label="PGIS", fillcolor="#34A853", fontcolor="#FFFFFF"];

TXAS [label="TXAS", fillcolor="#34A853", fontcolor="#FFFFFF"];

PGE2 [label="Prostaglandin E2 (PGE2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PGD2 [label="Prostaglandin D2 (PGD2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PGF2a [label="Prostaglandin F2α (PGF2α)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PGI2 [label="Prostacyclin (PGI2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

TXA2 [label="Thromboxane A2 (TXA2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

AA -> COX1_2;

COX1_2 -> PGH2;

PGH2 -> PGES;

PGH2 -> PGDS;

PGH2 -> PGFS;

PGH2 -> PGIS;

PGH2 -> TXAS;

PGES -> PGE2;

PGDS -> PGD2;

PGFS -> PGF2a;

PGIS -> PGI2;

TXAS -> TXA2;

}

Lipoxygenase (LOX) pathway for leukotriene and lipoxin synthesis.

The Cytochrome P450 (CYP) Pathway

The CYP pathway metabolizes arachidonic acid to two main classes of eicosanoids: hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). Unlike the COX and LOX pathways, which are primarily involved in inflammation, the products of the CYP pathway have diverse roles in cardiovascular regulation, ion transport, and cellular proliferation.

-

CYP Hydroxylases: These enzymes catalyze the formation of various HETEs, with 20-HETE being a prominent product. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure.

-

CYP Epoxygenases: These enzymes convert arachidonic acid to four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. EETs generally exhibit vasodilatory, anti-inflammatory, and anti-platelet aggregatory properties. EETs are further metabolized to their less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).

```dot

digraph "Cytochrome P450 Pathway" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=vee, penwidth=1.5];

// Nodes

AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

CYP_Hydroxylase [label="CYP Hydroxylase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CYP_Epoxygenase [label="CYP Epoxygenase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

HETEs [label="Hydroxyeicosatetraenoic Acids (HETEs)\n(e.g., 20-HETE)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

EETs [label="Epoxyeicosatrienoic Acids (EETs)", fillcolor="#FBBC05", fontcolor="#202124"];

sEH [label="soluble Epoxide Hydrolase (sEH)", fillcolor="#34A853", fontcolor="#FFFFFF"];

DHETs [label="Dihydroxyeicosatrienoic Acids (DHETs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

AA -> CYP_Hydroxylase;

AA -> CYP_Epoxygenase;

CYP_Hydroxylase -> HETEs;

CYP_Epoxygenase -> EETs;

EETs -> sEH;

sEH -> DHETs;

}

References

- 1. Eicosanoids and cancer | Clinics [elsevier.es]

- 2. jackwestin.com [jackwestin.com]

- 3. Lower leukotriene C4 levels in bronchoalveolar lavage fluid of asthmatic subjects after 2.5 years of inhaled corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primescholars.com [primescholars.com]

- 5. Leukotrienes, LTC4 and LTB4, in bronchoalveolar lavage in bronchial asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Bioactive Lipid: An In-depth Guide to the Discovery and History of Arachidonic Acid Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid, stands as a central molecule in a complex network of signaling pathways that regulate a vast array of physiological and pathological processes. From its humble beginnings as an obscure lipid component of mammalian tissues to its current status as a critical precursor to potent inflammatory and anti-inflammatory mediators, the journey of arachidonic acid research is a compelling narrative of scientific discovery. This in-depth technical guide provides a comprehensive overview of the pivotal moments in the history of arachidonic acid research, detailing the key experiments, methodologies, and quantitative data that have shaped our understanding of this multifaceted molecule. This whitepaper is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a detailed historical context and a thorough examination of the foundational experimental work in the field.

The Dawn of Discovery: Isolation and Structural Elucidation

The story of arachidonic acid begins in the early 20th century, a time when the chemical intricacies of biological molecules were just beginning to be unraveled. The initial discovery and subsequent structural determination of arachidonic acid were triumphs of classical organic chemistry, relying on meticulous experimental work in the absence of modern analytical techniques.

First Isolation from Mammalian Tissue: The Work of Percival Hartley (1909)

In 1909, British biochemist Percival Hartley reported the isolation of a novel polyunsaturated fatty acid from the liver and adrenal glands of pigs.[1][2][3][4] This marked the first time arachidonic acid was identified as a distinct chemical entity.

Objective: To isolate and characterize the unsaturated fatty acids from mammalian liver tissue.

Methodology:

-

Tissue Extraction: Pig livers were minced and extracted with ethanol to obtain a crude lipid fraction.

-

Saponification: The lipid extract was saponified by heating with alcoholic potash to hydrolyze the glycerides and release the free fatty acids.

-

Fatty Acid Precipitation: The fatty acids were precipitated by the addition of hydrochloric acid.

-

Lead Salt-Ether Separation: The mixture of fatty acids was converted to their lead salts. The lead salts of saturated fatty acids are insoluble in ether, while those of unsaturated fatty acids are soluble. This allowed for an initial separation.

-

Bromination: The unsaturated fatty acid fraction was dissolved in ether and treated with bromine at a low temperature. Polyunsaturated fatty acids form polybromo derivatives that are insoluble in petroleum ether.

-

Crystallization of the Bromo-Adduct: A crystalline substance, octabromoarachidic acid, precipitated upon the addition of petroleum ether. This derivative was recrystallized from benzene.

-

Debromination: The purified octabromoarachidic acid was treated with zinc in alcoholic solution to remove the bromine atoms and regenerate the unsaturated fatty acid.

-

Purification: The regenerated fatty acid was further purified by distillation under reduced pressure.

Quantitative Data:

While Hartley's original 1909 publication in the Journal of Physiology provides a detailed qualitative description of the process, specific quantitative yields are not extensively reported in a tabulated format. However, the formation of the octabromoarachidate was a key quantitative indicator of the presence of a C20 tetra-unsaturated fatty acid.

| Parameter | Value/Observation | Reference |

| Starting Material | Pig Liver and Adrenal Glands | [1][2] |

| Key Intermediate | Octabromoarachidic Acid | [1] |

| Empirical Formula (deduced) | C20H32O2 | [1][2] |

Logical Relationship: Hartley's Isolation Workflow

Caption: Workflow for the initial isolation of arachidonic acid by Percival Hartley in 1909.

Naming and Early Structural Insights

The name "arachidonic acid" was proposed in 1913 by Lewkowitsch, drawing an analogy to the saturated 20-carbon fatty acid, arachidic acid, which is found in peanut oil (from the genus Arachis).[1][2] Early structural work continued to rely on chemical degradation methods.

Pinpointing the Double Bonds: The Ozonolysis Experiments of Shinowara and Brown (1940)

The definitive placement of the four double bonds within the 20-carbon chain was a significant breakthrough achieved by George Y. Shinowara and J.B. Brown in 1940.[1] They employed the technique of ozonolysis, which cleaves the double bonds and generates smaller, more easily identifiable carboxylic acid fragments.

Objective: To determine the positions of the double bonds in arachidonic acid.

Methodology:

-

Purification of Arachidonic Acid: Arachidonic acid was purified from adrenal lipids by fractional crystallization of the methyl esters at low temperatures.

-

Ozonolysis: A solution of purified methyl arachidonate in a suitable solvent (e.g., chloroform or ethyl acetate) was cooled and treated with a stream of ozone-containing oxygen until the reaction was complete (indicated by the appearance of a blue color from excess ozone).

-

Oxidative Cleavage of Ozonides: The resulting ozonides were decomposed by heating with water and hydrogen peroxide. This process oxidizes the cleavage products to carboxylic acids.

-

Separation and Identification of Products: The resulting mixture of dicarboxylic acids and monocarboxylic acids was separated and identified based on their physical and chemical properties, such as melting points and elemental analysis.

Quantitative Data and Key Findings:

The identification of specific dicarboxylic acids was crucial for deducing the original positions of the double bonds.

| Ozonolysis Product | Implied Original Double Bond Position | Reference |

| Succinic acid (4 carbons) | A double bond between carbons 8 and 9, and 11 and 12 | [1] |

| Glutaric acid (5 carbons) | A double bond between carbons 5 and 6 | [1] |

| Adipic acid (6 carbons) | A double bond between carbons 14 and 15 | [1] |

| n-Caproic acid (6 carbons) | The terminal portion of the molecule | [1] |

Based on these degradation products, Shinowara and Brown concluded that the double bonds in arachidonic acid are located at the 5, 8, 11, and 14 positions.

Logical Relationship: Deducing Structure from Ozonolysis Products

Caption: Logical workflow for determining the structure of arachidonic acid via ozonolysis.

The Final Confirmation: Total Synthesis (1961)

The unequivocal proof of the structure of arachidonic acid, including the cis configuration of all four double bonds, came in 1961 with its total synthesis by two independent research groups. This achievement solidified the structure as all-cis-5,8,11,14-eicosatetraenoic acid.[2]

Unveiling the Metabolic Pathways: A Cascade of Discoveries

The realization that arachidonic acid was not merely a structural component of cell membranes but a precursor to a host of potent signaling molecules opened up a new era in lipid research. The elucidation of the enzymatic pathways that convert arachidonic acid into eicosanoids (from the Greek eikosi, meaning twenty) revolutionized our understanding of inflammation, pain, and numerous other physiological processes.

The Cyclooxygenase (COX) Pathway: Prostaglandins and Thromboxanes

The discovery of prostaglandins and the cyclooxygenase pathway is a landmark in biomedical science, earning Sune Bergström, Bengt Samuelsson, and John Vane the Nobel Prize in Physiology or Medicine in 1982.[5][6][7]

-

Early Observations (1930s): Ulf von Euler first identified "prostaglandin" as a substance in human semen that could lower blood pressure and contract intestinal smooth muscle.

-

Isolation and Structure of Prostaglandins (1950s-1960s): Sune Bergström and his colleagues successfully isolated and determined the chemical structures of several prostaglandins, revealing them to be 20-carbon fatty acids with a five-membered ring.[5][8]

-

Biosynthesis from Arachidonic Acid (1964): The crucial link between arachidonic acid and prostaglandins was established in 1964 by Bergström, Danielsson, and Samuelsson.[8][9] They demonstrated that homogenates of sheep vesicular glands could convert radiolabeled arachidonic acid into prostaglandin E2.[8]

-

Mechanism of Action of Aspirin (1971): John Vane discovered that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) inhibit the enzymatic synthesis of prostaglandins, thereby explaining their therapeutic effects.[10] This enzyme was later named cyclooxygenase (COX).

Objective: To demonstrate the enzymatic conversion of arachidonic acid to prostaglandin E2.

Methodology:

-

Enzyme Preparation: Homogenates of sheep vesicular glands were prepared in a phosphate buffer.

-

Incubation: The homogenate was incubated with [1-¹⁴C]-labeled arachidonic acid in the presence of cofactors such as glutathione.

-

Extraction: After incubation, the lipids were extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate) at an acidic pH.

-

Chromatographic Separation: The extracted lipids were separated by silicic acid chromatography.

-

Identification of Products: The radioactive fractions corresponding to known prostaglandin standards were collected, and the identity of the product as prostaglandin E2 was confirmed by reverse isotope dilution and crystallization to constant specific activity.

Quantitative Data:

The conversion of arachidonic acid to prostaglandin E2 was quantified by measuring the radioactivity incorporated into the purified product.

| Parameter | Result | Reference |

| Substrate | [1-¹⁴C]-Arachidonic Acid | [8] |

| Enzyme Source | Sheep Vesicular Gland Homogenate | [8] |

| Product | [¹⁴C]-Prostaglandin E2 | [8] |

| Conversion Rate | (Data from original paper would be inserted here) | [8] |

Signaling Pathway: The Cyclooxygenase (COX) Cascade

Caption: The cyclooxygenase (COX) pathway for the metabolism of arachidonic acid.

The Lipoxygenase (LOX) Pathway: Leukotrienes and Lipoxins

In the 1970s, another major enzymatic pathway for arachidonic acid metabolism was discovered, the lipoxygenase (LOX) pathway, which leads to the formation of leukotrienes and lipoxins. Bengt Samuelsson played a pivotal role in this discovery as well.

-

Discovery of a New Oxygenation Pathway (1976): Borgeat, Hamberg, and Samuelsson demonstrated that rabbit polymorphonuclear leukocytes could convert arachidonic acid into a novel monohydroxy fatty acid, 5-hydroxyeicosatetraenoic acid (5-HETE).[5][11] This indicated the existence of a lipoxygenase enzyme that inserts oxygen at the 5-position of arachidonic acid.

-

Elucidation of the Leukotriene Structures (1979): Samuelsson's group went on to identify a series of related compounds they named "leukotrienes" due to their origin in leukocytes and their conjugated triene structure. They elucidated the structures of leukotriene A4 (LTA4), an unstable epoxide intermediate, and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which were found to be the components of the previously described "slow-reacting substance of anaphylaxis" (SRS-A).[5]

Objective: To investigate the metabolism of arachidonic acid in rabbit polymorphonuclear leukocytes.

Methodology:

-

Cell Preparation: Polymorphonuclear leukocytes were isolated from rabbit peritoneal exudates.

-

Incubation: The cells were incubated with [1-¹⁴C]-labeled arachidonic acid.

-

Extraction and Purification: The lipids were extracted and subjected to silicic acid chromatography to separate the different classes of lipids.

-

Further Separation: The monohydroxy fatty acid fraction was further purified by reversed-phase high-performance liquid chromatography (HPLC).

-

Structural Analysis: The structure of the major radioactive product was determined using gas chromatography-mass spectrometry (GC-MS) and by comparing its properties to synthetic standards.

Quantitative Data:

The amount of 5-HETE produced was quantified by measuring the radioactivity in the corresponding HPLC peak.

| Parameter | Result | Reference |

| Substrate | [1-¹⁴C]-Arachidonic Acid | [5] |

| Cell Type | Rabbit Polymorphonuclear Leukocytes | [5] |

| Major Product | 5-Hydroxyeicosatetraenoic acid (5-HETE) | [5] |

| Analytical Method | HPLC, GC-MS | [5] |

Signaling Pathway: The 5-Lipoxygenase (5-LOX) Cascade

Caption: The 5-lipoxygenase (5-LOX) pathway for the synthesis of leukotrienes.

The Cytochrome P450 (CYP) Pathway: HETEs and EETs

The third major pathway of arachidonic acid metabolism to be discovered involves the cytochrome P450 (CYP) family of enzymes. This pathway generates a diverse array of hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs).

-

Initial Discovery (1982): Capdevila, Marnett, and their colleagues provided the first evidence that rat liver microsomes, in the presence of NADPH and oxygen, could metabolize arachidonic acid to a series of oxygenated products.[12][13] They identified these products as various HETEs.

-

Identification of EETs: Subsequent work by the same group and others led to the identification of another class of CYP-derived arachidonic acid metabolites, the epoxyeicosatrienoic acids (EETs).

Objective: To investigate the NADPH-dependent metabolism of arachidonic acid by rat liver microsomes.

Methodology:

-

Microsome Preparation: Microsomes were prepared from the livers of phenobarbital-treated rats.

-

Incubation: The microsomes were incubated with [¹⁴C]-labeled arachidonic acid in the presence of an NADPH-generating system.

-

Extraction and Chromatography: The reaction was stopped, and the lipids were extracted. The products were then separated by HPLC.

-

Product Characterization: The radioactive peaks were collected and analyzed by UV spectroscopy and GC-MS to determine their structures.

Quantitative Data and Key Findings:

The study identified several HETE isomers as products of this new metabolic pathway.

| Parameter | Finding | Reference |

| Enzyme System | Rat Liver Microsomes + NADPH | [12][13] |

| Products Identified | 9-HETE, 11-HETE, 12-HETE, 15-HETE | [12][13] |

| Analytical Techniques | HPLC, UV Spectroscopy, GC-MS | [12][13] |

Signaling Pathway: The Cytochrome P450 (CYP) Cascade

Caption: The cytochrome P450 (CYP) pathways for the metabolism of arachidonic acid.

Conclusion: A Continuing Legacy of Discovery

The history of arachidonic acid research is a testament to the power of fundamental scientific inquiry. From its initial characterization using classical chemical methods to the elucidation of its complex metabolic pathways, the study of arachidonic acid has consistently opened new avenues for understanding health and disease. The discoveries outlined in this whitepaper have laid the groundwork for the development of numerous therapeutic agents, including the widely used NSAIDs, and continue to inspire new research into the roles of eicosanoids in a myriad of physiological processes. As analytical technologies become ever more sensitive and sophisticated, the intricate signaling networks governed by arachidonic acid and its metabolites will undoubtedly continue to be a fertile ground for discovery, offering new opportunities for therapeutic intervention in a wide range of human diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P-450 metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Cytochrome P450 dependent arachidonic acid metabolism in hemopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. forskasverige.se [forskasverige.se]

- 8. Nutrition classics. Biochimica et Biophysica Acta 90:207-10, 1964. The enzymic formation of prostaglandin E2 from arachidonic acid. Prostaglandins and related factors 32. Sune Bergström, Henry Danielsson and Bengt Samuelsson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. pnas.org [pnas.org]

- 13. Cytochrome P-450-dependent oxygenation of arachidonic acid to hydroxyicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Arachidonic Acid as a Precursor for Prostaglandins: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the enzymatic conversion of arachidonic acid into prostaglandins. It covers the core biochemical pathways, quantitative data on key enzymes, detailed experimental protocols for analysis, and visualizations of the involved signaling cascades and workflows.

Introduction: The Arachidonic Acid Cascade

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid stored within the phospholipid membranes of cells.[1] Its release, primarily initiated by the action of phospholipase A2, is the rate-limiting step in the biosynthesis of a large family of potent, short-lived lipid signaling molecules known as eicosanoids.[2][3][4] Eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes, are critical mediators of numerous physiological and pathological processes, including inflammation, pain, fever, blood clotting, and vascular tone.[5][6][7]

The two primary enzymatic pathways for AA metabolism are the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[1][2][8] This guide focuses on the cyclooxygenase pathway, a central target for non-steroidal anti-inflammatory drugs (NSAIDs).[2][9]

The Cyclooxygenase (COX) Pathway

The conversion of arachidonic acid to prostaglandins is a multi-step enzymatic process initiated by prostaglandin H synthase, commonly known as cyclooxygenase (COX).[10][11] This enzyme possesses two distinct catalytic activities: a cyclooxygenase activity and a peroxidase activity, located at different active sites.[12][13][14]

Conversion of Arachidonic Acid to Prostaglandin H2 (PGH2)

The COX enzyme first catalyzes the dioxygenation of arachidonic acid to form the unstable intermediate, prostaglandin G2 (PGG2).[12][14] Subsequently, the peroxidase function of the same enzyme reduces PGG2 to another unstable endoperoxide, prostaglandin H2 (PGH2).[12][13][14] PGH2 serves as the central precursor for a variety of prostanoids.[6][10]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed isoform found in most tissues, responsible for producing prostaglandins that mediate "housekeeping" functions such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[6][9][10][15]

-

COX-2: An inducible isoform, typically undetectable in most tissues but its expression is significantly upregulated by pro-inflammatory stimuli like cytokines and growth factors.[6][10][14] It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[6][15]

Downstream Synthesis: Terminal Prostaglandin Synthases

PGH2 is a pivotal substrate that is rapidly converted into specific, biologically active prostaglandins and thromboxanes by various cell- and tissue-specific terminal synthases.[12]

-

Prostaglandin E Synthases (PGES): These enzymes isomerize PGH2 to prostaglandin E2 (PGE2), a principal mediator of inflammation, fever, and pain.[16][17] There are multiple isoforms, including microsomal PGE synthase-1 (mPGES-1), which is often functionally coupled with COX-2 during inflammatory responses.[17][18][19]

-

Prostacyclin Synthase (PGIS or CYP8A1): This enzyme, a member of the cytochrome P450 superfamily, converts PGH2 into prostacyclin (PGI2).[20][21][22] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial vasoprotective role.[20][23]

-

Thromboxane Synthase (TXAS or CYP5A1): Found predominantly in platelets, this enzyme converts PGH2 to thromboxane A2 (TXA2).[24][25] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, acting in opposition to the effects of PGI2.[25][26]

Quantitative Data Presentation

The efficiency and substrate affinity of the key enzymes in the prostaglandin synthesis pathway are critical for understanding their biological roles and for the development of targeted inhibitors.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Notes |

| Ovine COX-1 | Arachidonic Acid | 5.3 | Not specified | Apparent Km value for cyclooxygenase activity.[13] |

| Human COX-2 | Arachidonic Acid | ~5-20 | Not specified | Km values can vary depending on the assay conditions and enzyme source. |

| mPGES-1 | PGH2 | ~10-15 | Not specified | Glutathione-dependent enzyme functionally coupled with COX-2.[17] |

| Prostacyclin Synthase (PGIS) | PGH2 | ~30 | Not specified | Catalyzes the isomerization of PGH2 to PGI2. |

| Thromboxane Synthase (TXAS) | PGH2 | ~5-10 | Not specified | Converts PGH2 to TXA2 and also produces 12-HHT and malondialdehyde in a 1:1:1 ratio.[27] |

Note: Kinetic parameters can vary significantly based on experimental conditions, enzyme purity, and source organism. The values presented are approximations from available literature.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the biochemical cascades and experimental processes.

References

- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eicosanoids in inflammation: biosynthesis, pharmacology, and therapeutic frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. researchgate.net [researchgate.net]

- 5. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. Prostaglandin H synthase: Significance and symbolism [wisdomlib.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclooxygenase [bionity.com]

- 15. researchgate.net [researchgate.net]

- 16. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prostaglandin E2 synthases in neurologic homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structures of Prostacyclin Synthase and Its Complexes with Substrate Analog and Inhibitor Reveal a Ligand-specific Heme Conformation Change - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cellular and molecular biology of prostacyclin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Prostacyclin synthase - Wikipedia [en.wikipedia.org]

- 23. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]

- 25. Thromboxane - Wikipedia [en.wikipedia.org]

- 26. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 27. Functional analysis of human thromboxane synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of a Key Inflammatory Axis: A Technical Guide to the Role of Arachidonate in Immune Response Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arachidonic acid (AA), a ubiquitous omega-6 polyunsaturated fatty acid esterified in cell membranes, sits at the epicenter of immune regulation. Its liberation and subsequent metabolism give rise to a complex and potent class of lipid mediators known as eicosanoids. These molecules are not merely byproducts of inflammation but are critical signaling entities that orchestrate the intensity, duration, and resolution of immune responses. This technical guide provides an in-depth exploration of the enzymatic pathways that metabolize arachidonate, the diverse functions of the resulting eicosanoids in immunity, and the experimental methodologies employed to investigate these processes. Particular emphasis is placed on the dichotomous, often opposing, roles of these mediators in promoting and resolving inflammation, making the this compound cascade a prime target for therapeutic intervention in a host of inflammatory diseases, autoimmune disorders, and cancer.

The Arachidonic Acid Cascade: A Trifurcated Pathway to Immune Modulation

The immunological activity of arachidonic acid is unleashed upon its cleavage from membrane phospholipids by phospholipase A2 (PLA2). Once in the cytoplasm, free this compound is metabolized by one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. Each pathway generates a distinct family of bioactive lipids that profoundly influence the course of an immune response.

The Cyclooxygenase (COX) Pathway: Pro-inflammatory Prostaglandins and Thromboxanes

The COX pathway, mediated by the enzymes COX-1 and COX-2, converts arachidonic acid into prostaglandin H2 (PGH2), the precursor for a variety of prostaglandins (PGs) and thromboxanes (TXs).[1][2] These mediators are potent drivers of inflammation, pain, and fever. Prostaglandin E2 (PGE2), in particular, is a central regulator of immunity, with multifaceted and context-dependent effects.[3][4][5][6] While often considered pro-inflammatory, PGE2 can also exhibit immunosuppressive functions, for instance, by inhibiting T-cell activation and promoting the generation of regulatory T cells.[3][5]

The Lipoxygenase (LOX) Pathway: Leukotrienes and Lipoxins

The LOX pathway is responsible for the synthesis of leukotrienes (LTs) and lipoxins (LXs). The 5-lipoxygenase (5-LOX) enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4).[7][8] LTA4 is then further metabolized to the potent chemoattractant LTB4 or to the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are key mediators in asthma and allergic reactions.[7][9][10] In contrast to the pro-inflammatory leukotrienes, the LOX pathway also generates specialized pro-resolving mediators (SPMs), including lipoxins.[11][12][13] Lipoxins are actively involved in the resolution of inflammation by inhibiting neutrophil recruitment and stimulating the clearance of apoptotic cells by macrophages.[14]

The Cytochrome P450 (CYP) Pathway: HETEs and EETs

The third, and often overlooked, arm of this compound metabolism is the CYP pathway.[15] CYP enzymes, primarily from the CYP2C and CYP2J families, act as epoxygenases to produce epoxyeicosatrienoic acids (EETs).[16][17] EETs generally possess anti-inflammatory, vasodilatory, and pro-angiogenic properties.[16][17] Conversely, CYP4A and CYP4F enzymes function as ω-hydroxylases, generating hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE, which are typically pro-inflammatory and vasoconstrictive.[15][18]

This compound Metabolites in Macrophage Polarization: A Case Study

The functional plasticity of macrophages, particularly their polarization into pro-inflammatory M1 and anti-inflammatory/pro-resolving M2 phenotypes, is heavily influenced by this compound metabolism.

A pivotal study revealed that arachidonic acid itself inhibits M2 macrophage polarization, while its downstream COX metabolite, PGE2, paradoxically promotes it.[19][20][21] This inverse regulation highlights the nuanced control exerted by this lipid axis. The mechanism involves the peroxisome proliferator-activated receptor-gamma (PPARγ). Arachidonic acid appears to activate PPARγ, which suppresses the M2 phenotype. In contrast, PGE2 promotes M2 polarization by inhibiting PPARγ, which in turn enhances mitochondrial oxidative phosphorylation (OXPHOS), a key metabolic feature of M2 macrophages.[19][20]

Quantitative Data on this compound Metabolite Activity

The biological effects of this compound metabolites are concentration-dependent. The following tables summarize key quantitative findings from the literature regarding their impact on immune cell function.

Table 1: Effects of Arachidonic Acid and PGE2 on M2 Macrophage Polarization

| Compound | Concentration | Cell Model | Key Effect | Outcome | Reference |

| Arachidonic Acid (AA) | 50 µM | THP-1 & BMDM | ↓ CD209, CD206, IL-4, TARC | Inhibition of M2 Polarization | [19] |

| Prostaglandin E2 (PGE2) | 2-10 µM | THP-1 & BMDM | ↑ IL-1RA, CD209, CD206 | Promotion of M2 Polarization | [19] |

| Indomethacin (COX Inhibitor) | 10 µM | THP-1 & BMDM | ↓ IL-4, TARC, CD209, CD206 | Inhibition of M2 Polarization | [19] |

BMDM: Bone Marrow-Derived Macrophages; TARC: Thymus and Activation Regulated Chemokine (CCL17); IL-1RA: Interleukin-1 Receptor Antagonist.

Experimental Protocols for Studying this compound Metabolism

Investigating the role of this compound in immunity requires a combination of cell biology, biochemical, and analytical chemistry techniques. Below are outlines of core experimental protocols cited in the literature.

Macrophage Polarization and Treatment

Objective: To differentiate monocytes into M1 or M2 macrophages and assess the effect of this compound metabolites.

Methodology:

-

Cell Culture:

-

Human THP-1 Model: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.[19]

-

Differentiate to M0 macrophages by treating with phorbol 12-myristate 13-acetate (PMA, 25 ng/mL) for 48 hours, followed by 24 hours in PMA-free medium.[19]

-

Mouse BMDM Model: Isolate bone marrow from mouse tibias and femurs. Culture cells in DMEM with 10% FBS and 10 ng/mL M-CSF for 7 days to generate M0 macrophages.[19]

-

-

Polarization:

-

Treatment:

-

During the polarization period, treat cells with desired concentrations of arachidonic acid, PGE2, or specific enzyme inhibitors (e.g., indomethacin). A solvent control (e.g., DMSO) must be run in parallel.[19]

-

-

Analysis:

-

Assess polarization by measuring surface markers (e.g., CD206 for M2, CCR7 for M1) via flow cytometry or high-content imaging, and by quantifying cytokine secretion (e.g., IL-10, TNF-α) using ELISA or multiplex assays.[19]

-

Lipid Metabolomics Analysis

Objective: To identify and quantify this compound-derived metabolites in biological samples.

Methodology:

-

Sample Preparation:

-

Quench cellular metabolism by flash-freezing cell pellets in liquid nitrogen.

-

Perform lipid extraction using a biphasic solvent system, such as a dichloromethane/methanol mixture.[19]

-

Centrifuge to separate the lipid-containing organic phase.

-

Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for analysis.[19]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate lipid species using a suitable chromatography column (e.g., C18).

-

Ionize the eluted lipids and analyze them in the mass spectrometer, using methods like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of known eicosanoids.

-

-

Data Analysis:

-

Process raw data to identify peaks and integrate their areas.

-

Identify metabolites by comparing retention times and fragmentation patterns to authentic standards and databases (e.g., LIPID MAPS).[19]

-

Perform statistical analysis (e.g., PCA, PLS-DA) to identify significant differences between experimental groups.[19]

-

Conclusion and Future Directions

The metabolism of arachidonic acid is a fundamental process that governs the initiation, propagation, and resolution of immune responses. The opposing actions of different metabolites, such as the pro-inflammatory leukotrienes and the pro-resolving lipoxins, underscore the exquisite balance maintained by this system. Furthermore, the context-dependent and sometimes paradoxical roles of individual mediators, like PGE2 in macrophage polarization, reveal a layer of complexity that is ripe for further investigation.

For drug development professionals, every enzyme and receptor in the this compound cascade represents a potential therapeutic target. From established NSAIDs that target COX enzymes to newer developmental drugs aimed at inhibiting 5-LOX or soluble epoxide hydrolase, modulating this pathway holds immense promise for treating a wide range of diseases. Future research should focus on dissecting the cell-type-specific synthesis and signaling of these lipid mediators, understanding their interplay with other metabolic and signaling pathways, and developing more targeted therapeutics that can selectively promote inflammatory resolution without compromising essential host defense mechanisms.

References

- 1. Roles of Eicosanoids in Regulating Inflammation and Neutrophil Migration as an Innate Host Response to Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Endogenous prostaglandin synthesis and the control of lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The immunomodulatory actions of E-type prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of the immune response by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandins as modulators of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The leukotrienes: immune-modulating lipid mediators of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of cysteinyl leukotrienes and their receptors in immune cell-related functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunoregulatory mechanisms of the arachidonic acid pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipoxins and new lipid mediators in the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resolution of Inflammation after Skeletal Muscle Ischemia-Reperfusion Injury: A Focus on the Lipid Mediators Lipoxins, Resolvins, Protectins and Maresins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytochrome P450-derived eicosanoids: the neglected pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of Cytochrome P450 Metabolites of Arachidonic Acid in Nephrology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Arachidonic Acid Metabolism Controls Macrophage Alternative Activation Through Regulating Oxidative Phosphorylation in PPARγ Dependent Manner [frontiersin.org]

- 20. Arachidonic Acid Metabolism Controls Macrophage Alternative Activation Through Regulating Oxidative Phosphorylation in PPARγ Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

Endogenous Sources of Arachidonic Acid In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA) is a pivotal polyunsaturated fatty acid that serves as the precursor to a vast array of bioactive lipid mediators, collectively known as eicosanoids. The tightly regulated release of AA from cellular membrane phospholipids is the rate-limiting step in the biosynthesis of these signaling molecules, which are implicated in a myriad of physiological and pathological processes, including inflammation, immunity, neurotransmission, and cancer. A comprehensive understanding of the endogenous sources of AA is therefore critical for the development of novel therapeutic strategies targeting these pathways. This technical guide provides an in-depth overview of the key enzymatic pathways responsible for the mobilization of AA in vivo, details the experimental protocols to study these pathways, and presents the signaling cascades that govern these processes.

Principal Enzymatic Pathways for Arachidonic Acid Release

The liberation of arachidonic acid from the sn-2 position of membrane glycerophospholipids is primarily orchestrated by a superfamily of enzymes known as phospholipase A₂ (PLA₂) and a sequential pathway involving phospholipase C (PLC), diacylglycerol lipase (DAGL), and monoacylglycerol lipase (MAGL).

The Phospholipase A₂ (PLA₂) Superfamily

The PLA₂ superfamily comprises a diverse group of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, yielding a free fatty acid, often AA, and a lysophospholipid.[1][2] These enzymes are broadly categorized into several families, with the most prominent in AA mobilization being the cytosolic PLA₂s (cPLA₂s), the secreted PLA₂s (sPLA₂s), and the calcium-independent PLA₂s (iPLA₂s).[1][3]